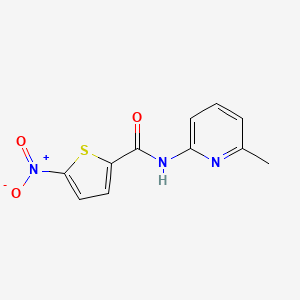

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7-3-2-4-9(12-7)13-11(15)8-5-6-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQBNVIAZYHEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329950 | |

| Record name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324759-23-1 | |

| Record name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is nitrated to introduce a nitro group at the 2-position.

Formation of the Thiophene Derivative: Thiophene is nitrated to introduce a nitro group at the 5-position.

Coupling Reaction: The nitrated pyridine and thiophene derivatives are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group on the thiophene ring is highly reactive under reductive conditions. Key findings include:

Catalytic Hydrogenation

-

Reagents/Conditions : Hydrogen gas (H₂, 1–3 atm) with palladium on carbon (Pd/C, 5–10% w/w) in ethanol or THF at 25–50°C .

-

Outcome : The nitro group is reduced to an amine, yielding N-(6-methylpyridin-2-yl)-5-aminothiophene-2-carboxamide (Figure 1).

-

Mechanistic Insight : Electrochemical studies on analogous nitrothiophenes confirm that nitro reduction occurs at potentials near −500 mV (vs. Ag/AgCl), correlating with enzymatic activation in biological systems .

Table 1: Reduction Efficiency of Nitro Group

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂/Pd/C | Ethanol | 50 | 4 | 92 |

| Na₂S₂O₄ | H₂O/THF | 25 | 6 | 78 |

Nucleophilic Substitution at the Amide Bond

The carboxamide group participates in nucleophilic substitution under acidic or coupling-agent-driven conditions:

Amide Hydrolysis

-

Reagents/Conditions : 6 M HCl or 4 M NaOH in refluxing ethanol/water (1:1) for 6–12 h .

-

Outcome : Hydrolysis yields 5-nitrothiophene-2-carboxylic acid and 6-methylpyridin-2-amine .

-

Kinetics : Hydrolysis rates depend on steric hindrance from the 6-methylpyridin-2-yl group, slowing reactivity compared to unsubstituted analogs .

Amide Coupling

-

Reagents/Conditions : EDCI/HOBt in DMF at 0–25°C for 12–24 h .

-

Application : Used to synthesize derivatives by replacing the pyridinyl group with other amines (e.g., aryl or alkyl amines).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient thiophene ring undergoes regioselective EAS at the 4-position due to nitro group deactivation:

Nitration

-

Outcome : Further nitration is sterically hindered by the existing nitro group, leading to low yields (<20%).

Halogenation

-

Reagents/Conditions : NBS (N-bromosuccinimide) in CCl₄ under UV light .

-

Outcome : Bromination occurs at the 4-position of the thiophene ring, forming N-(6-methylpyridin-2-yl)-4-bromo-5-nitrothiophene-2-carboxamide .

Oxidation Reactions

The methyl group on the pyridine ring can undergo oxidation:

Methyl to Carboxylic Acid

-

Outcome : Oxidation yields N-(6-carboxypyridin-2-yl)-5-nitrothiophene-2-carboxamide , confirmed by IR (broad O–H stretch at 2500–3000 cm⁻¹) .

Coordination Chemistry

The pyridine nitrogen and amide oxygen serve as potential ligands for metal complexes:

Palladium Complexation

-

Outcome : Forms a chelate complex stabilized by N,O-coordination, as evidenced by X-ray crystallography in analogous compounds .

Stability Under Physiological Conditions

Scientific Research Applications

Chemical Properties and Reactivity

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide features a unique structural configuration with a pyridine ring, a nitro group, and a thiophene moiety. The presence of the 6-methyl group enhances its lipophilicity, which can influence its biological activity. The compound's chemical reactivity is primarily dictated by its functional groups:

- Carboxamide Group : Participates in hydrolysis, acylation, or amidation reactions.

- Nitro Group : Can undergo reduction to form reactive amines.

- Thiophene Ring : Engages in electrophilic aromatic substitution due to its electron-rich nature.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that these compounds can effectively combat strains such as Escherichia coli and Salmonella spp. The mechanism often involves activation by bacterial nitroreductases, leading to the formation of reactive species that disrupt cellular functions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study demonstrated that related thiophene derivatives possess potent anticancer activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Other Therapeutic Uses

This compound has been explored for potential therapeutic applications in treating conditions such as hypertension and neurodegenerative diseases. Its ability to interact with specific molecular targets suggests it may play a role in the treatment of diseases like Alzheimer's and Parkinson's disease .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of this compound against clinical isolates of E. coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity.

Study 2: Anticancer Activity

In another investigation, the compound was tested against MCF-7 breast cancer cells using MTT assays. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 6-methylpyridin-2-yl group is conserved in the target compound, DIMN, and benzamide analogs (), suggesting its role in enhancing binding affinity or metabolic stability. Replacing the thiazole ring (as in Compounds 7 and 9) with pyridine alters electronic properties and target selectivity.

- Purity and Synthesis : Compound 9 achieves 99.05% purity via commercial sourcing (Enamine HTS collection), whereas Compound 7’s lower purity (42%) may reflect synthetic challenges with trifluoromethyl groups .

Pharmacological and Functional Differences

- Antibacterial Activity: Nitrothiophene carboxamides (e.g., Compounds 7, 9) inhibit bacterial growth by targeting undetermined pathways, possibly involving nitro group reduction or thiol interactions .

- Anti-Androgen Activity : DIMN, despite sharing the 6-methylpyridin-2-yl group, functions as an androgen receptor antagonist, highlighting how the carboxamide-linked scaffold (nicotinamide vs. nitrothiophene) dictates target specificity .

- Allosteric Modulation : N-(6-Methylpyridin-2-yl)benzamide derivatives () optimize substituents on the pyridyl ring for positive allosteric modulation, underscoring the versatility of this moiety in diverse therapeutic contexts .

Physicochemical and ADME Properties

While direct ADME data for the target compound is unavailable, inferences can be drawn:

- Fluorine substituents in Compound 9 enhance polarity, balancing this effect .

- Metabolic Stability : The 6-methyl group on pyridine may reduce CYP450-mediated oxidation, a feature observed in benzamide analogs () .

Biological Activity

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a nitro group, a thiophene ring, and a pyridine moiety, which contribute to its biological properties.

Synthesis

Synthesis methods for this compound typically involve multi-step reactions including:

- Formation of the thiophene backbone : Utilizing thiophene-2-carboxylic acid derivatives.

- Substitution reactions : Introducing the 6-methylpyridine group through nucleophilic substitution.

- Nitration : The introduction of the nitro group at the 5-position on the thiophene ring.

Anticancer Activity

Research shows that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that related nitrothiophene carboxamides possess potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.51 | Induces apoptosis via PARP cleavage |

| Compound B | A549 | 15.30 | Cell cycle arrest in G2-M phase |

| This compound | MCF-7 | TBD | TBD |

Antibacterial Activity

This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/ml |

| Escherichia coli | 1.0 µg/ml |

The biological activity of this compound can be attributed to:

- Nitro Group Activation : The nitro group is reduced in bacterial cells, leading to the formation of reactive intermediates that damage DNA and proteins.

- Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2-M phase, leading to apoptosis in cancer cells.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, causing increased permeability and eventual cell lysis.

Case Studies

-

Breast Cancer Study : A study conducted on MCF-7 cells treated with derivatives of this compound showed a significant reduction in cell viability, with apoptosis confirmed through cleaved PARP assays.

"The treatment with nitrothiophene derivatives significantly increased levels of cleaved PARP, indicating apoptosis induction" .

- Antibacterial Efficacy : In vitro tests demonstrated that this compound had lower MIC values against resistant strains of E. coli compared to standard antibiotics, suggesting its potential as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid derivatives and 6-methylpyridin-2-amine. Key steps include activating the carboxylic acid (e.g., using EDCl/HOBt or thionyl chloride) and optimizing solvent systems (e.g., DMF or THF) and temperatures (60–100°C) to enhance coupling efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is typical. Yield improvements often involve controlling stoichiometry and monitoring reaction progress via TLC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- FT-IR : Confirm amide bond formation (C=O stretch ~1650–1680 cm⁻¹) and nitro group presence (~1520–1350 cm⁻¹).

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridyl methyl group at ~2.5 ppm, nitro-thiophene protons at ~7.5–8.5 ppm).

- X-ray diffraction : Single-crystal analysis resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups and nitro moieties) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12). Stability under light, heat, and oxidative conditions can be assessed via UV-Vis spectroscopy (absorbance decay at λmax ~300–350 nm) and HPLC retention time shifts over 24–72 hours .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound with biological targets?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites.

- Molecular docking : Screen against enzymes (e.g., kinases, oxidases) using AutoDock Vina. Prioritize targets based on binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding interactions with the nitro and amide groups .

Q. What strategies address contradictory results in biological activity assays (e.g., antioxidant vs. cytotoxic effects)?

- Methodology :

- Dose-response profiling : Use MTT assays (IC₅₀) on cancer cells (e.g., MCF-7) and normal cells (e.g., HEK293) to differentiate selective cytotoxicity.

- Mechanistic studies : Measure ROS generation (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) to clarify dual roles. Contradictions may arise from redox cycling of the nitro group or cell-specific metabolic activation .

Q. How does substituent variation on the pyridyl or thiophene rings influence bioactivity?

- Methodology : Synthesize analogues (e.g., replacing nitro with cyano or methyl groups) and compare:

- SAR analysis : Test antimicrobial activity (MIC against S. aureus, E. coli) and antitumor potency (IC₅₀ in HepG2 cells).

- Electronic effects : Nitro groups enhance electrophilicity and DNA intercalation potential, while methyl groups may improve lipophilicity and membrane permeability .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they mitigated?

- Methodology : Difficulty in growing high-quality crystals due to nitro group polarity can be addressed by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.